ethyl 2-[(3-hydroxybenzoyl)amino]acetate
Overview
Description
Ethyl 2-[(3-hydroxybenzoyl)amino]acetate is an organic compound with the molecular formula C11H13NO4 It is a derivative of benzoyl amino acids and is characterized by the presence of an ethyl ester group, a hydroxybenzoyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-hydroxybenzoyl)amino]acetate typically involves the reaction of 3-hydroxybenzoic acid with ethyl glycinate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-hydroxybenzoyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ethyl 2-[(3-oxobenzoyl)amino]acetate.
Reduction: Formation of ethyl 2-[(3-hydroxybenzyl)amino]acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(3-hydroxybenzoyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-hydroxybenzoyl)amino]acetate involves its interaction with various molecular targets and pathways. The hydroxybenzoyl group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to biological targets. Additionally, the amino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Ethyl 2-[(3-hydroxybenzoyl)amino]acetate can be compared with other similar compounds, such as:
Ethyl 2-[(4-hydroxybenzoyl)amino]acetate: Similar structure but with the hydroxy group in the para position.
Ethyl 2-[(3-methoxybenzoyl)amino]acetate: Similar structure but with a methoxy group instead of a hydroxy group.
Ethyl 2-[(3-chlorobenzoyl)amino]acetate: Similar structure but with a chloro group instead of a hydroxy group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(3-hydroxybenzoyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-10(14)7-12-11(15)8-4-3-5-9(13)6-8/h3-6,13H,2,7H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDQYCLHRZCLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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